Cas no 57368-83-9 (1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline)

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline structure
57368-83-9 structure
상품 이름:1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
CAS 번호:57368-83-9
MF:C12H14NOCl
메가와트:223.69866
MDL:MFCD08691894
CID:1086724
PubChem ID:21454434

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline 화학적 및 물리적 성질

이름 및 식별자

    • 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
    • 1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
    • 1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline(SALTDATA: FREE)
    • 2-chloro-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
    • 1-chloroacetyl-6-methyl-1,2,3,4-tetrahydro-quinoline
    • AG-G-02328
    • Ambcb9070668
    • CTK5A6742
    • 57368-83-9
    • 2-Chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
    • DTXSID50614191
    • CS-0260619
    • BS-38297
    • AKOS000176047
    • 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
    • Z295409304
    • MFCD08691894
    • SCHEMBL22525270
    • DB-300770
    • EN300-7549581
    • MDL: MFCD08691894
    • 인치: InChI=1S/C12H14ClNO/c1-9-4-5-11-10(7-9)3-2-6-14(11)12(15)8-13/h4-5,7H,2-3,6,8H2,1H3
    • InChIKey: YEQHPVJKRJVMAC-UHFFFAOYSA-N
    • 미소: CC1=CC2=C(C=C1)N(CCC2)C(=O)CCl

계산된 속성

  • 정밀분자량: 223.07600
  • 동위원소 질량: 223.0763918g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 244
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 20.3Ų
  • 소수점 매개변수 계산 참조값(XlogP): 2.7

실험적 성질

  • 밀도: 1.201
  • 비등점: 428.8°C at 760 mmHg
  • 플래시 포인트: 213.1°C
  • 굴절률: 1.567
  • PSA: 20.31000
  • LogP: 2.57800

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline 보안 정보

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline 세관 데이터

  • 세관 번호:2933499090
  • 세관 데이터:

    중국 세관 번호:

    2933499090

    개요:

    2933499090. 퀴놀린이나 이퀴놀린 환계의 다른 화합물을 함유하고 있다. [그러나 더 걸쭉하지는 않다].부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM222562-1g
2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
57368-83-9 95%
1g
$*** 2023-05-30
abcr
AB221837-1g
1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline, 95%; .
57368-83-9 95%
1g
€272.50 2024-04-17
Enamine
EN300-7549581-10.0g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
10.0g
$608.0 2025-02-24
Enamine
EN300-7549581-0.1g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
0.1g
$36.0 2025-02-24
Enamine
EN300-7549581-0.25g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
0.25g
$53.0 2025-02-24
1PlusChem
1P00EEE9-500mg
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
57368-83-9 95%
500mg
$164.00 2025-02-27
A2B Chem LLC
AG71041-50mg
2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
57368-83-9 95%
50mg
$63.00 2024-04-19
Enamine
EN300-7549581-0.05g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
0.05g
$26.0 2025-02-24
Enamine
EN300-7549581-5.0g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
5.0g
$410.0 2025-02-24
Enamine
EN300-7549581-0.5g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
0.5g
$91.0 2025-02-24

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:57368-83-9)1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
A1166521
순결:99%
재다:1g
가격 ($):161.0